ethyl 4-(1H-imidazol-2-yl)benzoate
Overview
Description
Ethyl 4-(1H-imidazol-2-yl)benzoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable entity in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1H-imidazol-2-yl)benzoate typically involves the reaction of 4-(1H-imidazol-2-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1H-imidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: Formation of 4-(1H-imidazol-2-yl)benzoic acid.
Reduction: Formation of 4-(1H-imidazol-2-yl)benzyl alcohol.
Substitution: Formation of 4-(1H-imidazol-2-yl)benzoic acid derivatives.
Scientific Research Applications
Ethyl 4-(1H-imidazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 4-(1H-imidazol-2-yl)benzoate involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-(1H-imidazol-2-yl)benzoate can be compared with other imidazole derivatives such as:
4-(1H-imidazol-2-yl)benzoic acid: Similar structure but lacks the ester group, making it less lipophilic.
4-(1H-imidazol-2-yl)benzyl alcohol: Similar structure but contains an alcohol group instead of an ester, affecting its reactivity and solubility.
4-(1H-imidazol-2-yl)benzamide: Contains an amide group, which can influence its biological activity and binding properties.
The uniqueness of this compound lies in its ester group, which can be hydrolyzed to form the corresponding acid or alcohol, providing versatility in chemical modifications and applications .
Properties
IUPAC Name |
ethyl 4-(1H-imidazol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-5-3-9(4-6-10)11-13-7-8-14-11/h3-8H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABDYBNRKFOAKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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